Diphenyl 2,6-naphthalenedicarboxylate

Description

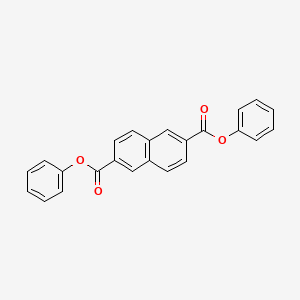

Diphenyl 2,6-naphthalenedicarboxylate is an aromatic diester derived from 2,6-naphthalenedicarboxylic acid (NDA), where the carboxylic acid groups are esterified with phenyl groups. The naphthalene core and dicarboxylate functionality enable applications in polymers, catalysis, sensors, and energy storage, with performance often dictated by steric effects, conjugation, and coordination chemistry .

Properties

CAS No. |

2412-00-2 |

|---|---|

Molecular Formula |

C24H16O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

diphenyl naphthalene-2,6-dicarboxylate |

InChI |

InChI=1S/C24H16O4/c25-23(27-21-7-3-1-4-8-21)19-13-11-18-16-20(14-12-17(18)15-19)24(26)28-22-9-5-2-6-10-22/h1-16H |

InChI Key |

DOFDKNLHJKJCMO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC4=CC=CC=C4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues in MOFs

2,6-Naphthalenedicarboxylate (NDC) is widely used as a linker in MOFs. Key comparisons with other dicarboxylates include:

- Catalytic Performance : Nd(2,6-NDC)(form) MOFs outperform TPA-based MIL-103(Nd) in isoprene polymerization due to optimized porosity and ligand-metal interactions .

- Gas Adsorption : DUT-8(Ni) (NDC-based) exhibits gate-opening behavior for CO₂, while BPDC-based MOFs show higher methane storage capacity .

Photochromic and Sensing Properties

NDC derivatives exhibit tunable optoelectronic behavior:

- Mechanistic Insight : The rigid naphthalene core in NDC limits molecular rearrangement under UV exposure, reducing photochromic responsiveness compared to flexible TPA derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.